

## Nifekalant Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Nifekalant Hydrochloride**, a Class III antiarrhythmic agent. It offers an objective comparison with key alternatives, amiodarone and sotalol, supported by experimental data to inform research and drug development in the field of cardiac arrhythmia.

### **Comparative Efficacy and Safety**

The following tables summarize quantitative data from meta-analyses and clinical trials, comparing the performance of **Nifekalant Hydrochloride** against amiodarone and sotalol in treating both ventricular and atrial arrhythmias.

# Table 1: Nifekalant Hydrochloride vs. Amiodarone for Ventricular Arrhythmias



| Outcome<br>Measure                            | Nifekalant                               | Amiodarone                                   | Odds Ratio<br>(OR) [95% CI]                        | Citation |
|-----------------------------------------------|------------------------------------------|----------------------------------------------|----------------------------------------------------|----------|
| Short-Term Survival (Shock- Resistant VF/pVT) | Significantly<br>Improved vs.<br>Control | No Significant<br>Improvement vs.<br>Control | 0.85 [0.63–1.15]<br>(Nifekalant vs.<br>Amiodarone) | [1][2]   |
| Long-Term Survival (Shock- Resistant VF/pVT)  | Significantly<br>Improved vs.<br>Control | No Significant<br>Improvement vs.<br>Control | 1.25 [0.67–2.31]<br>(Nifekalant vs.<br>Amiodarone) | [1][2]   |
| Defibrillation<br>Success                     | 47%                                      | 67%                                          | -                                                  | [3]      |
| Hospital<br>Discharge<br>Survival Rate        | 27%                                      | 53%                                          | -                                                  | [3]      |

VF/pVT: Ventricular Fibrillation/Pulseless Ventricular Tachycardia. CI: Confidence Interval.

# Table 2: Nifekalant Hydrochloride vs. Amiodarone and Sotalol for Atrial Fibrillation



| Outcome<br>Measure                                    | Nifekalant    | Amiodaron<br>e | Sotalol                   | Relative<br>Risk (RR)<br>[95% CI]                        | Citation |
|-------------------------------------------------------|---------------|----------------|---------------------------|----------------------------------------------------------|----------|
| Efficacy in<br>Conversion<br>(vs. Placebo)            | 1.5 [1.2-2.0] | 1.4 [1.3-1.5]  | -                         | N/A                                                      | [4]      |
| Incidence of Adverse Reactions (Ranked Least to Most) | 5th           | 4th            | 2nd                       | See<br>individual<br>RRs in<br>source                    | [4]      |
| Conversion of<br>Recent Onset<br>AF                   | 88%           | 77%            | -                         | 0.947 [0.837<br>to 1.071]<br>(Sotalol vs.<br>Amiodarone) | [5]      |
| Maintenance<br>of Sinus<br>Rhythm                     | -             | Superior       | Inferior to<br>Amiodarone | -                                                        | [6]      |

AF: Atrial Fibrillation. CI: Confidence Interval. Note: The network meta-analysis ranked drugs based on efficacy and safety, with vernakalant and ibutilide also included in the original analysis.

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of experimental protocols for key studies comparing **Nifekalant Hydrochloride** with its alternatives.

### Protocol for Nifekalant vs. Amiodarone in New-Onset Atrial Fibrillation After Cardiac Surgery (Based on NCT05169866)



- Study Design: A randomized, active-controlled study.
- Patient Population: Patients with new-onset atrial fibrillation (sustained for >1 minute and
   48 hours) after cardiac surgery.
- Intervention Arms:
  - Nifekalant Group: Intravenous (IV) bolus of 0.3mg/kg over 5 minutes, followed by a maintenance dose of 0.2-0.4mg/kg/h for 24 hours.
  - Amiodarone Group: Standard institutional protocol for IV amiodarone administration.
- Primary Outcome: Rate of cardioversion to sinus rhythm at 4 hours.
- Secondary Outcomes: Rates of cardioversion at 90 minutes and 24 hours, maintenance time
  of sinus rhythm within 24 hours, average time to conversion, rate of hypotension, length of
  ICU and hospital stay, and hospital mortality.
- Monitoring: Continuous electrocardiographic (ECG) monitoring.

# Protocol for Nifekalant vs. Sotalol in Ventricular Tachyarrhythmias

- Study Design: Comparative clinical trial.
- Patient Population: 14 patients with sustained and inducible ventricular tachyarrhythmia
   (VTA) associated with structural heart disease.[7]
- Methodology: Programmed electrical stimulation was conducted at baseline, after intravenous nifekalant administration, and after oral sotalol administration to compare their effects on inducible VTA.[7]
- Key Assessments:
  - Inducibility of VTA.
  - Corrected QT interval (QTc).



- Ventricular effective refractory periods.
- Heart rate.[7]
- Primary Endpoint: The ability of the response to nifekalant to predict the clinical efficacy of sotalol.[7]

#### **Visualizations: Pathways and Workflows**

To further elucidate the mechanisms and processes involved in **Nifekalant Hydrochloride** research, the following diagrams are provided.

**Mechanism of Action: Nifekalant Hydrochloride** 





Click to download full resolution via product page

Caption: Mechanism of action of Nifekalant Hydrochloride.



### Generalized Workflow for an Antiarrhythmic Drug Clinical Trial



Click to download full resolution via product page

Caption: Generalized workflow of a comparative clinical trial for antiarrhythmic drugs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Meta-analysis of the efficacies of amiodarone and nifekalant in shock-resistant ventricular fibrillation and pulseless ventricular tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sotalol versus Amiodarone in Treatment of Atrial Fibrillation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone versus sotalol for atrial fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy of sotalol and nifekalant for ventricular tachyarrhythmias PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nifekalant Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163273#meta-analysis-of-nifekalant-hydrochlorideclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com